6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine
Übersicht
Beschreibung
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine, also known as DNQX, is a synthetic compound that is widely used in scientific research for its ability to block ionotropic glutamate receptors. DNQX has been shown to have significant effects on the central nervous system, making it an important tool for studying the mechanisms of neurological disorders and diseases.
Wirkmechanismus
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It blocks the binding of glutamate to these receptors, thereby preventing the influx of calcium ions into the postsynaptic neuron. This ultimately leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine in laboratory experiments is its ability to selectively block the AMPA receptor subtype, allowing for more precise investigation of the role of glutamate receptors in various neurological processes. However, one limitation of using this compound is its potential to interact with other receptors and ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of more selective AMPA receptor antagonists that can be used to investigate the specific roles of different AMPA receptor subtypes in neurological processes. Additionally, research is needed to investigate the potential therapeutic applications of this compound and other glutamate receptor antagonists in the treatment of neurological disorders and diseases. Finally, further investigation is needed to better understand the potential interactions between this compound and other receptors and ion channels, in order to improve the interpretation of experimental results.
Wissenschaftliche Forschungsanwendungen
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is commonly used in scientific research to investigate the role of glutamate receptors in various neurological disorders and diseases. It has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures.
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-12-11(18(19)20)13(16-8-15-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYJZSHTZUFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC(=C3[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.